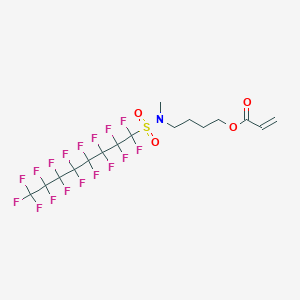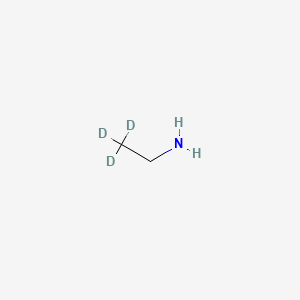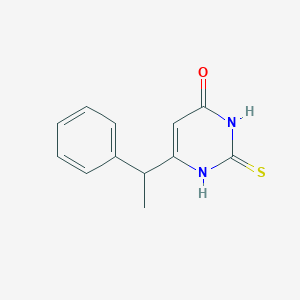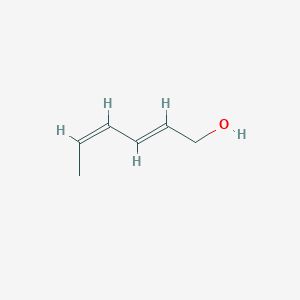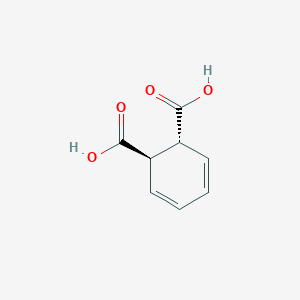
trans-Dihydrophthalic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
trans-Dihydrophthalic Acid can be synthesized through several methods. One common synthetic route involves the reduction of phthalic acid using sodium amalgam in the presence of acetic acid. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization . The detailed procedure is as follows:
- A solution of phthalic acid and sodium acetate in water is cooled in an ice bath.
- Sodium amalgam is added in portions, along with acetic acid, over a period of 4-5 hours.
- The solution is decanted and filtered, and the filtrate is treated with sulfuric acid to induce crystallization of this compound.
- The product is collected by filtration, washed, and dried .
Analyse Chemischer Reaktionen
trans-Dihydrophthalic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid or other derivatives.
Reduction: The compound can be reduced to form dihydrophthalic acid derivatives.
Substitution: It can undergo substitution reactions with various reagents to form different functionalized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium amalgam. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
trans-Dihydrophthalic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of resins, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of trans-Dihydrophthalic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
trans-Dihydrophthalic Acid can be compared with other similar compounds, such as phthalic acid, isophthalic acid, and terephthalic acid. These compounds share a similar core structure but differ in the position of the carboxyl groups on the benzene ring. This compound is unique due to its trans configuration and the presence of a cyclohexadiene ring, which imparts distinct chemical properties and reactivity .
Similar compounds include:
- Phthalic acid
- Isophthalic acid
- Terephthalic acid
Each of these compounds has its own set of applications and properties, making them valuable in different contexts.
Eigenschaften
Molekularformel |
C8H8O4 |
|---|---|
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
(1R,2R)-cyclohexa-3,5-diene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H8O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-6H,(H,9,10)(H,11,12)/t5-,6-/m1/s1 |
InChI-Schlüssel |
OYUWHGGWLCJJNP-PHDIDXHHSA-N |
Isomerische SMILES |
C1=C[C@H]([C@@H](C=C1)C(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC(C(C=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


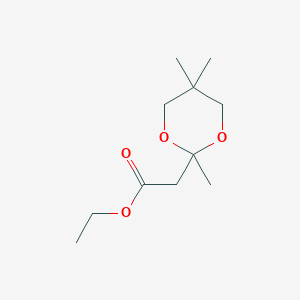
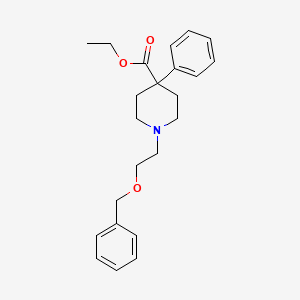
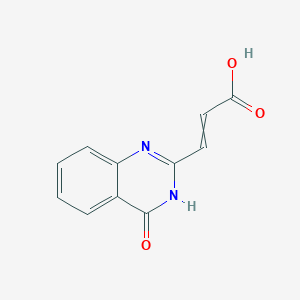
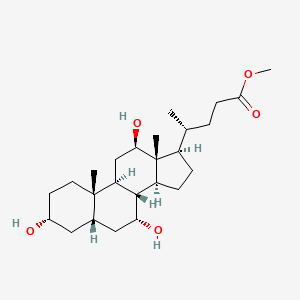
![5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B15289387.png)
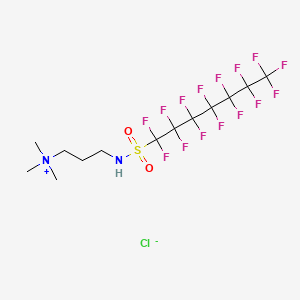
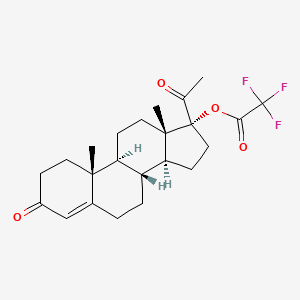
![[(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate](/img/structure/B15289421.png)
